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Compound of Interest

Compound Name: C13-112-tri-tail

Cat. No.: B11933310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C13-112-tri-tail is a specific ionizable cationic lipidoid.[1] Detailed public data on its

performance and specific protocols for its use are limited. The following application notes and

protocols are based on the established principles of vaccine development using ionizable lipid

nanoparticle (LNP) technology and may require optimization for C13-112-tri-tail.

Introduction
C13-112-tri-tail is an ionizable cationic lipidoid designed for the formulation of lipid

nanoparticles (LNPs) to deliver anionic substrates, such as mRNA, in vitro and in vivo.[2] In

vaccine development, particularly for mRNA-based vaccines, such ionizable lipids are a critical

component of the delivery system. They play a crucial role in encapsulating and protecting the

nucleic acid payload, facilitating its delivery into target cells, and contributing to the vaccine's

overall immunogenicity.[3][4]

These LNPs typically consist of four main components: an ionizable cationic lipid (like C13-112-
tri-tail), a neutral helper lipid, cholesterol, and a PEGylated lipid to improve stability and

circulation time.[5] The ionizable lipid is particularly important as it remains neutral at

physiological pH, minimizing toxicity, but becomes positively charged in the acidic environment

of the endosome, which is crucial for the release of the mRNA into the cytoplasm.
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Table 1: Representative Formulation of a C13-112-tri-tail-
based LNP for mRNA Vaccine Delivery

Component Molar Ratio (%) Purpose

C13-112-tri-tail 50
Encapsulation of mRNA and

endosomal escape

1,2-distearoyl-sn-glycero-3-

phosphocholine (DSPC)
10

Helper lipid to aid in LNP

structure and stability

Cholesterol 38.5

Stabilizes the LNP structure

and facilitates membrane

fusion

1,2-dimyristoyl-rac-glycero-3-

methoxypolyethylene glycol-

2000 (DMG-PEG 2000)

1.5

Steric stabilization, prevention

of aggregation, and control of

particle size

Note: The molar ratios are based on formulations for other ionizable lipids used in approved

mRNA vaccines and serve as a starting point for optimization.

Table 2: Expected Impact of Formulation Parameters on
Vaccine Efficacy
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Parameter
Effect on LNP
Characteristics

Impact on Vaccine Efficacy

Ionizable Lipid:mRNA Ratio

(N:P Ratio)

Influences encapsulation

efficiency and particle stability.

A balanced N:P ratio is critical

for efficient mRNA delivery and

translation.

PEG-Lipid Concentration
Affects particle size and

circulation half-life.

Higher concentrations can

reduce cellular uptake and

immunogenicity.

Particle Size

Influences biodistribution and

cellular uptake by antigen-

presenting cells (APCs).

Optimal size (typically 80-120

nm) is crucial for targeting

lymphoid organs.

Zeta Potential

Near-neutral at physiological

pH, becoming positive in the

endosome.

A positive zeta potential at

acidic pH facilitates endosomal

escape.

Experimental Protocols
Protocol 1: Formulation of C13-112-tri-tail LNPs for
mRNA Encapsulation
Objective: To formulate LNPs encapsulating a model mRNA sequence using C13-112-tri-tail.

Materials:

C13-112-tri-tail

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DMG-PEG 2000

mRNA encoding a model antigen (e.g., Ovalbumin)

Ethanol (anhydrous)
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Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassettes (10 kDa MWCO)

Procedure:

Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (C13-112-tri-tail,
DSPC, Cholesterol, DMG-PEG 2000) in ethanol at the desired molar ratio (e.g.,

50:10:38.5:1.5).

mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).

LNP Formulation:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1

aqueous:alcoholic).

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10

kDa MWCO dialysis cassette to remove the ethanol and raise the pH.

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization:

Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering

(DLS).

Determine the zeta potential of the LNPs.
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Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen assay).

Protocol 2: In Vitro Transfection and Protein Expression
Assay
Objective: To assess the ability of C13-112-tri-tail LNPs to deliver functional mRNA to cells in

vitro.

Materials:

C13-112-tri-tail LNPs encapsulating mRNA for a reporter protein (e.g., Luciferase or GFP)

HEK293T or other suitable cell line

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS)

96-well cell culture plates

Luciferase assay reagent or fluorescence microscope/flow cytometer

Procedure:

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 20,000 cells/well and

incubate overnight.

Transfection:

Prepare serial dilutions of the LNP-mRNA formulation in serum-free DMEM.

Remove the old media from the cells and add the LNP-mRNA dilutions.

Incubate the cells for 4-6 hours at 37°C.

Add complete media (with FBS) and incubate for another 24-48 hours.

Protein Expression Analysis:
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For Luciferase: Lyse the cells and measure luciferase activity using a luminometer

according to the manufacturer's protocol.

For GFP: Visualize GFP expression using a fluorescence microscope or quantify the

percentage of GFP-positive cells by flow cytometry.

Protocol 3: In Vivo Immunization and Antibody Titer
Measurement
Objective: To evaluate the immunogenicity of a C13-112-tri-tail LNP-based vaccine in a murine

model.

Materials:

C13-112-tri-tail LNPs encapsulating mRNA for a model antigen (e.g., Ovalbumin)

C57BL/6 mice (6-8 weeks old)

Sterile syringes and needles

Blood collection supplies

ELISA plates and reagents for antigen-specific antibody detection

Procedure:

Immunization:

Divide mice into experimental groups (e.g., PBS control, LNP-mRNA vaccine).

Administer a prime immunization (e.g., 10 µg of mRNA in 50 µL of LNP formulation) via

intramuscular injection.

Administer a booster immunization 2-3 weeks after the prime.

Blood Collection: Collect blood samples via submandibular or retro-orbital bleeding at

specified time points (e.g., before immunization and 2 weeks after the booster).
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Antibody Titer Measurement (ELISA):

Coat ELISA plates with the model antigen (e.g., Ovalbumin).

Block the plates with a suitable blocking buffer.

Add serial dilutions of the collected mouse serum to the wells.

Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary

antibody.

Add a TMB substrate and stop the reaction.

Measure the absorbance at 450 nm and calculate the antibody endpoint titers.
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Caption: LNP Formulation and Characterization Workflow.
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Caption: Mechanism of LNP-mediated mRNA Vaccine Action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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